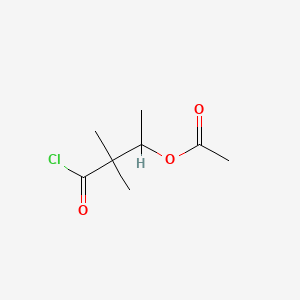

3-Acetoxy-2,2-dimethylbutyryl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-3,3-dimethyl-4-oxobutan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c1-5(12-6(2)10)8(3,4)7(9)11/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBCEDVQTOFYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C(=O)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675505 | |

| Record name | 4-Chloro-3,3-dimethyl-4-oxobutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859082-28-3 | |

| Record name | 4-Chloro-3,3-dimethyl-4-oxobutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetoxy-2,2-dimethylbutyryl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-2,2-dimethylbutyryl chloride is a reactive acyl chloride derivative of significant interest in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its sterically hindered quaternary carbon center alpha to the carbonyl group, combined with the presence of an acetoxy functional group, imparts unique reactivity and makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, expected reactivity, and potential applications, with a focus on providing practical insights for laboratory professionals.

Chemical Identity and Physical Properties

This compound is a derivative of butyric acid with the systematic IUPAC name 3-acetoxy-2,2-dimethylbutanoyl chloride.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 859082-28-3 | [1] |

| Molecular Formula | C₈H₁₃ClO₃ | [1] |

| Molecular Weight | 192.64 g/mol | [1] |

| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from similar acyl chlorides |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, diethyl ether, THF). Reacts with protic solvents (e.g., water, alcohols). | [2] |

| Boiling Point | Not experimentally determined. Estimated to be in the range of 180-220 °C at atmospheric pressure, with decomposition likely. | Theoretical Estimation |

| Density | Not experimentally determined. Estimated to be ~1.1 g/mL. | Theoretical Estimation |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from 3-hydroxy-2,2-dimethylbutanoic acid. This precursor is commercially available, providing a practical starting point for laboratory-scale synthesis.[3]

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Acetylation of 3-Hydroxy-2,2-dimethylbutanoic Acid

The initial step involves the protection of the hydroxyl group as an acetate ester. This is a standard esterification reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-2,2-dimethylbutanoic acid in a suitable aprotic solvent such as dichloromethane or pyridine.

-

Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride (1.1 to 1.5 equivalents). If not using pyridine as the solvent, a catalytic amount of a base like triethylamine or DMAP can be added.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-acetoxy-2,2-dimethylbutanoic acid. Further purification can be achieved by column chromatography if necessary.

Step 2: Conversion to this compound

The final step is the conversion of the carboxylic acid to the acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.[4][5]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing calcium chloride).

-

Reagent Addition: To the crude or purified 3-acetoxy-2,2-dimethylbutanoic acid, add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents), either neat or in an inert solvent like dichloromethane. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Gently heat the reaction mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Purification: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can be purified by fractional distillation under high vacuum to obtain the final product.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride functional group.[6][7] The presence of the sterically demanding gem-dimethyl group at the α-position influences the rate of nucleophilic attack but does not prevent reaction with a wide range of nucleophiles.

Nucleophilic Acyl Substitution

This compound readily undergoes nucleophilic acyl substitution reactions with various nucleophiles. The general mechanism proceeds through a tetrahedral intermediate.

Diagram 2: General Mechanism of Nucleophilic Acyl Substitution

Caption: Nucleophilic acyl substitution at the carbonyl carbon of an acyl chloride.

-

Hydrolysis: Reacts readily with water to form the corresponding carboxylic acid, 3-acetoxy-2,2-dimethylbutanoic acid, and hydrochloric acid.[8] This highlights the need for anhydrous conditions during its synthesis and handling.

-

Alcoholysis: Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) yields the corresponding esters.[9] The steric hindrance may necessitate longer reaction times or heating.

-

Aminolysis: Reaction with ammonia, primary amines, or secondary amines affords primary, secondary, or tertiary amides, respectively.[9] Two equivalents of the amine are typically required, with one equivalent acting as a base to neutralize the HCl byproduct.

-

Reaction with Carboxylates: Can react with carboxylate salts to form mixed anhydrides.[2]

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds.[10] The bulky 2,2-dimethylbutyryl group can introduce significant steric hindrance, potentially influencing the regioselectivity of the acylation on substituted aromatic rings.

Diagram 3: Friedel-Crafts Acylation Workflow

Caption: Key steps in the Friedel-Crafts acylation using an acyl chloride.

Applications in Organic Synthesis and Drug Development

While specific applications of this compound are not extensively documented, its structural features suggest its utility as a versatile intermediate in several areas:

-

Pharmaceutical Synthesis: The sterically hindered butyryl moiety is a feature in some active pharmaceutical ingredients (APIs). This acyl chloride could serve as a key building block for introducing this fragment into drug candidates. The acetoxy group can be retained or hydrolyzed to a hydroxyl group, offering further synthetic flexibility.

-

Agrochemicals: Similar to its application in pharmaceuticals, it can be used in the synthesis of novel pesticides and herbicides where the lipophilic and sterically hindered nature of the acyl group can modulate biological activity and environmental persistence.

-

Protecting Groups: The related 4-acetoxy-2,2-dimethylbutanoyl group has been used as a bulky protecting group in carbohydrate chemistry, facilitating stereoselective glycosylation reactions.[11] It is plausible that this compound could be explored for similar applications in protecting hydroxyl or amino groups.

Safety and Handling

As with all acyl chlorides, this compound should be handled with extreme caution in a well-ventilated chemical fume hood.[12][13][14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).

-

Inhalation: The vapors are expected to be corrosive to the respiratory tract. Avoid inhaling fumes.

-

Skin and Eye Contact: It is expected to be corrosive and can cause severe burns to the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Hydrolysis: It reacts violently with water and moisture, releasing corrosive hydrochloric acid gas. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Fire Hazard: Acyl chlorides can be flammable. Keep away from heat, sparks, and open flames. Use explosion-proof equipment.

-

Spills: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and dispose of as hazardous waste. Do not use water to clean up spills.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the structure:

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | - δ ~1.2-1.4 ppm (singlet, 6H, gem-dimethyl) - δ ~2.1 ppm (singlet, 3H, acetate methyl) - δ ~4.8-5.0 ppm (quartet, 1H, CH-OAc) - δ ~1.3-1.5 ppm (doublet, 3H, CH₃-CH) |

| ¹³C NMR | - δ ~170-175 ppm (C=O, acyl chloride) - δ ~169-171 ppm (C=O, acetate) - δ ~70-75 ppm (CH-OAc) - δ ~45-50 ppm (quaternary C) - δ ~20-25 ppm (gem-dimethyl carbons) - δ ~21 ppm (acetate methyl) - δ ~15-20 ppm (CH₃-CH) |

| IR (Infrared) | - ~1780-1815 cm⁻¹ (strong, C=O stretch, acyl chloride) - ~1740-1750 cm⁻¹ (strong, C=O stretch, ester) - ~1150-1250 cm⁻¹ (strong, C-O stretch, ester) |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) may be weak or absent due to facile fragmentation. - Common fragments would include loss of Cl (M-35/37), loss of the acetoxy group (M-59), and the acylium ion [M-Cl]⁺. |

Conclusion

This compound is a promising, albeit not extensively studied, chemical intermediate. Its synthesis is achievable through standard organic transformations, and its reactivity is predictable based on the established chemistry of acyl chlorides. The combination of steric hindrance and an additional functional group makes it a potentially valuable tool for synthetic chemists in the design and construction of complex molecules with applications in medicine and agriculture. As with all reactive reagents, strict adherence to safety protocols is paramount when handling this compound.

References

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

LibreTexts. (2019, June 5). 22.7: Reactions of Acid Chlorides. Retrieved from [Link]

-

Study.com. (n.d.). Video: Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

-

Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

Clark, J. (n.d.). Preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Clark, J. (n.d.). The reaction of acyl chlorides with benzene. Chemguide. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

- Tetrahedron Letters. (2005). 4-Acetoxy-2,2-dimethylbutanoate: a useful carbohydrate protecting group for the selective formation of β-(1→3)-d-glucans. Tetrahedron Letters, 46(19), 3417-3421.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

The Organic Chemist. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation [Video]. YouTube. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

ETH Zürich. (n.d.). DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. Retrieved from [Link]

- Google Patents. (n.d.). CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid.

-

Chemical Synthesis Database. (2025, May 20). 2-hydroperoxy-3,3-dimethylbutanoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

- Google Patents. (n.d.). US4052460A - Production of 3,3-dimethyl-2-oxo-butyric acid salt.

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. biosynth.com [biosynth.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. study.com [study.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. geneseo.edu [geneseo.edu]

- 13. chemos.de [chemos.de]

- 14. wcu.edu [wcu.edu]

- 15. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Acetoxy-2,2-dimethylbutyryl chloride (CAS No. 859082-28-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-2,2-dimethylbutyryl chloride, with the CAS number 859082-28-3, is a bifunctional molecule of significant interest in the realms of organic synthesis and medicinal chemistry.[1][2][3][4] Its structure, featuring a reactive acyl chloride and a protected hydroxyl group in the form of an acetate ester, presents a unique combination of chemical handles for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, expected reactivity, potential applications, and essential safety considerations. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established chemical principles and data from analogous structures to offer valuable insights for researchers.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 859082-28-3 | [1][2][3][4] |

| Molecular Formula | C8H13ClO3 | [1] |

| Molecular Weight | 192.64 g/mol | [1] |

| Alternate Name | β-Hydroxy-α,α-dimethylbutyryl Chloride Acetate | [4] |

| Physical State | Predicted to be a liquid | Inferred from similar low molecular weight acyl chlorides |

| Solubility | Soluble in aprotic organic solvents (e.g., chloroform, dichloromethane, THF) | [5] (by analogy) |

| Reactivity | Reacts with water and other nucleophiles | Inferred from acyl chloride chemistry |

Synthesis and Mechanism

The reaction with thionyl chloride is frequently the method of choice due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[6][7] The proposed reaction mechanism, starting from the precursor 3-hydroxy-2,2-dimethylbutanoic acid, is a two-step process:

-

Acetylation of the Hydroxyl Group: The synthesis would likely commence with the protection of the hydroxyl group of 3-hydroxy-2,2-dimethylbutanoic acid as an acetate ester.[9][10][11] This is a crucial step to prevent unwanted side reactions at the hydroxyl group during the subsequent chlorination.

-

Conversion of the Carboxylic Acid to the Acyl Chloride: The resulting 3-acetoxy-2,2-dimethylbutyric acid is then treated with a chlorinating agent. The mechanism for the reaction with thionyl chloride is illustrative of this class of reactions.[12]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on standard laboratory practices for the synthesis of acyl chlorides from carboxylic acids.[6][7] Note: This procedure has not been optimized for this compound and should be adapted and performed with all necessary safety precautions.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube filled with a suitable desiccant (e.g., calcium chloride). The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

-

Charging the Flask: Charge the flask with 3-acetoxy-2,2-dimethylbutyric acid and a suitable anhydrous solvent, such as dichloromethane or toluene.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) to the stirred solution at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: The reaction mixture is then gently heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure. The crude this compound can then be purified by fractional distillation under high vacuum to yield the final product.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dictated by the electrophilic nature of the acyl chloride carbon. This functional group is highly susceptible to nucleophilic attack, making the compound a valuable acylating agent.

Expected Reactions:

-

Hydrolysis: Rapid reaction with water to form 3-acetoxy-2,2-dimethylbutyric acid and hydrochloric acid. This underscores the need for anhydrous conditions during its synthesis and handling.

-

Alcoholysis: Reaction with alcohols to form the corresponding esters.

-

Aminolysis: Reaction with primary or secondary amines to yield amides.

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.

A particularly interesting aspect of this molecule's reactivity is the potential for intramolecular reactions involving the neighboring acetate group. Studies on similar compounds, such as 2-acetoxyisobutyryl halides, have shown that the acetoxy group can participate in neighboring group participation, potentially leading to the formation of dioxolanone intermediates or influencing the stereochemical outcome of reactions at a chiral center.[13]

Caption: Reactivity profile with various nucleophiles.

Potential Applications in Drug Development and Research

The bifunctional nature of this compound makes it a potentially versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.

-

Introduction of Sterically Hindered Moieties: The 2,2-dimethylbutyryl core provides a sterically demanding group that can be used to modulate the pharmacological properties of a drug candidate, such as its metabolic stability or receptor binding affinity.

-

Pro-drug Strategies: The acetoxy group can be envisioned as a pro-drug moiety. In vivo, esterases could cleave the acetate to unmask a hydroxyl group, potentially altering the drug's solubility, distribution, or activity.

-

Synthesis of Complex Esters and Amides: As a potent acylating agent, it can be used to introduce the 3-acetoxy-2,2-dimethylbutyryl group into molecules containing hydroxyl or amino functionalities, which are common in drug scaffolds. Related compounds like 2,2-dimethylbutyryl chloride are used in the synthesis of agrochemicals and pharmaceuticals.[14]

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the chemistry of acyl chlorides, particularly acetyl chloride, the following hazards should be anticipated.[15][16][17][18][19]

-

Corrosive: Acyl chlorides are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[15][16][17]

-

Lachrymator: They are often potent lachrymators, causing irritation and tearing of the eyes.

-

Water Reactive: They react violently with water, releasing corrosive hydrochloric acid gas.[15][19] This reaction is exothermic and can lead to a dangerous pressure build-up in a closed container.

-

Flammability: Many low molecular weight acyl chlorides are flammable.[15][17]

Handling Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[16][18]

-

Keep away from water and other sources of moisture to prevent violent reactions.[15]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Have appropriate spill control materials and emergency procedures in place.

Conclusion

This compound is a chemical entity with considerable potential as a building block in organic synthesis. Its synthesis is achievable through standard chemical transformations, and its reactivity is governed by the highly electrophilic acyl chloride group. While there is a need for more published research on its specific properties and applications, the foundational principles of organic chemistry provide a solid framework for its effective utilization in research and development, particularly in the field of drug discovery. Researchers are advised to proceed with caution, adhering to stringent safety protocols due to the inherent reactivity of the acyl chloride functional group.

References

-

Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). Retrieved from [Link]

-

Clark, J. (n.d.). Preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

International Programme on Chemical Safety. (n.d.). ACETYL CHLORIDE. ICSC 0210. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Hydroxy-2,2-dimethylbutanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 19.2 PREPARATION OF ACYL CHLORIDES. Retrieved from [Link]

-

RSC Publishing. (2020, February 28). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-3-hydroxybutyric acid. Retrieved from [Link]

- Greenberg, S., & Moffatt, J. G. (1973). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. Journal of the American Chemical Society, 95(12), 4016–4025.

-

RIVERLAND TRADING. (n.d.). 2,2-Dimethyl Butyrylchloride Supplier | 5856-77-9. Retrieved from [Link]

-

ANPEL. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound,(CAS# 859082-28-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. scbt.com [scbt.com]

- 4. This compoundæ åå-è±å½è¯å ¸å¯¹ç §å-ä¸å½æ ååç½_å½å®¶æ ååç½ [gbw.org.cn]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. 3-Hydroxy-2,2-dimethylbutanoic acid [myskinrecipes.com]

- 10. biosynth.com [biosynth.com]

- 11. 2,2-Dimethyl-3-hydroxybutyric acid | C6H12O3 | CID 152984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 14. 2,2-Dimethyl Butyrylchloride Supplier | 5856-77-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 15. fishersci.com [fishersci.com]

- 16. ACETYL CHLORIDE [training.itcilo.org]

- 17. geneseo.edu [geneseo.edu]

- 18. chemos.de [chemos.de]

- 19. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Synthesis of 3-Acetoxy-2,2-dimethylbutyryl Chloride

This guide provides a comprehensive overview of the synthesis of 3-Acetoxy-2,2-dimethylbutyryl chloride, a valuable acylating agent and intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction

This compound is a bifunctional molecule featuring a reactive acyl chloride and a protected hydroxyl group in the form of an acetate ester. This structural arrangement makes it a versatile building block in organic synthesis, allowing for the selective introduction of the 3-hydroxy-2,2-dimethylbutanoyl moiety. Acyl chlorides are highly reactive and are employed in a wide array of chemical transformations, including esterification, amidation, and Friedel-Crafts acylation. The presence of the acetoxy group offers a latent hydroxyl functionality that can be revealed in a subsequent deprotection step, providing a strategic advantage in multi-step syntheses. While the applications of this compound itself are not extensively documented in publicly available literature, its structural analog, 3,3-dimethylbutyryl chloride, is a known intermediate in the production of agrochemicals and pharmaceuticals.[1][2] It is therefore anticipated that this compound will find utility in the synthesis of complex molecules where the introduction of a hindered, functionalized acyl group is required.

This guide will detail a robust two-step synthesis of this compound, commencing with the commercially available 3-hydroxy-2,2-dimethylbutanoic acid. The synthesis involves the acetylation of the hydroxyl group followed by the conversion of the carboxylic acid to the corresponding acyl chloride.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step reaction sequence starting from 3-hydroxy-2,2-dimethylbutanoic acid.

Step 1: Acetylation of 3-hydroxy-2,2-dimethylbutanoic acid to yield 3-acetoxy-2,2-dimethylbutanoic acid.

Step 2: Chlorination of 3-acetoxy-2,2-dimethylbutanoic acid to produce the final product, this compound.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Acetoxy-2,2-dimethylbutanoic acid

This procedure details the acetylation of the hydroxyl group of 3-hydroxy-2,2-dimethylbutanoic acid using acetic anhydride with pyridine as a catalyst and base. Pyridine serves to activate the acetic anhydride and to neutralize the acetic acid byproduct formed during the reaction.[3]

Materials:

-

3-hydroxy-2,2-dimethylbutanoic acid

-

Acetic anhydride (Ac₂O)

-

Pyridine, anhydrous

-

Toluene

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-hydroxy-2,2-dimethylbutanoic acid (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of starting material) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.5 equivalents per hydroxyl group) to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Once the reaction is complete, quench the excess acetic anhydride by the slow addition of methanol.

-

Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-acetoxy-2,2-dimethylbutanoic acid by silica gel column chromatography to yield the pure product.

Expected Characterization Data for 3-Acetoxy-2,2-dimethylbutanoic acid:

-

¹H NMR: Resonances corresponding to the two methyl groups at the 2-position, the methyl group of the acetate, the methine proton at the 3-position, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Signals for the carbonyl carbons of the carboxylic acid and the ester, the quaternary carbon at the 2-position, the methine carbon at the 3-position, and the various methyl carbons.

-

IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the ester, and C-O stretches.

Step 2: Synthesis of this compound

This protocol describes the conversion of the synthesized 3-acetoxy-2,2-dimethylbutanoic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂). This is a standard and efficient method for this transformation, with the byproducts being gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[5]

Materials:

-

3-acetoxy-2,2-dimethylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene, optional)

-

An inert gas (e.g., argon or nitrogen)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Gas trap (to neutralize HCl and SO₂ fumes)

-

Distillation apparatus

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (HCl and SO₂).

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 3-acetoxy-2,2-dimethylbutanoic acid (1.0 equivalent).

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the carboxylic acid. The reaction can be performed neat or in an anhydrous solvent like dichloromethane or toluene.

-

Heat the reaction mixture to reflux and maintain this temperature until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material (e.g., by IR spectroscopy, looking for the disappearance of the broad O-H stretch).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric or reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.[6]

Physicochemical and Spectroscopic Data for this compound:

-

CAS Number: 859082-28-3[7]

-

Molecular Formula: C₈H₁₃ClO₃[7]

-

Molecular Weight: 192.64 g/mol [7]

-

Appearance: Expected to be a liquid.

-

Boiling Point: Not explicitly reported, but likely to be distilled under reduced pressure.

-

¹H NMR: Expected signals for the two methyl groups at the 2-position, the methyl group of the acetate, and the methine proton at the 3-position.

-

¹³C NMR: Anticipated signals for the acyl chloride carbonyl, the ester carbonyl, the quaternary carbon at the 2-position, the methine carbon at the 3-position, and the methyl carbons.

-

IR Spectroscopy: A strong C=O stretching band for the acyl chloride (typically around 1800 cm⁻¹) and another for the ester carbonyl (around 1740 cm⁻¹), along with C-O stretching frequencies.

Mechanistic Insights

Acetylation of the Hydroxyl Group

The acetylation of the alcohol with acetic anhydride in the presence of pyridine proceeds through a nucleophilic acyl substitution mechanism. Pyridine acts as a nucleophilic catalyst, initially reacting with acetic anhydride to form a highly reactive acetylpyridinium ion. The alcohol then attacks this intermediate, and subsequent deprotonation by another molecule of pyridine yields the acetate ester and pyridinium acetate.

Caption: Simplified mechanism of pyridine-catalyzed acetylation.

Conversion of Carboxylic Acid to Acyl Chloride

The reaction of a carboxylic acid with thionyl chloride involves the conversion of the hydroxyl group into a better leaving group. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[8]

Caption: Simplified mechanism for the conversion of a carboxylic acid to an acyl chloride.

Safety and Handling

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Work in a well-ventilated fume hood.

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. It is a lachrymator and causes severe burns. All manipulations must be carried out in a fume hood, and appropriate PPE, including gloves, a lab coat, and safety goggles, is essential.

-

Acyl Chlorides: Are moisture-sensitive and corrosive. They should be handled under anhydrous conditions and in a fume hood.

Conclusion

The synthesis of this compound is a straightforward two-step process that utilizes common and well-established organic transformations. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can reliably prepare this valuable synthetic intermediate. The strategic combination of a reactive acyl chloride and a protected hydroxyl group within the same molecule makes it a promising tool for the construction of complex molecular architectures in pharmaceutical and materials science research.

References

-

Glycoscience Protocols (GlycoPODv2). O-Acetylation using acetic anhydride in pyridine. (2021). Available at: [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Available at: [Link]

-

Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3,3-Dimethylbutyryl Chloride in Modern Chemistry. Available at: [Link]

-

bioRxiv. Chemical Synthesis and Characterization. Available at: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

-

ResearchGate. How can I get acetylation with acetic anhydride and prydine?. (2014). Available at: [Link]

-

High-Quality 2,2-Dimethylbutyryl Chloride: A Key Reagent for Advanced Organic Synthesis and Pharmaceutical Intermediates. Available at: [Link]

-

PubChem. 2,2-Dimethylbutyryl chloride. Available at: [Link]

- Google Patents. CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride.

-

NIST. 3,3-dimethylbutyryl chloride. Available at: [Link]

-

RIVERLAND TRADING. 2,2-Dimethyl Butyrylchloride Supplier | 5856-77-9. Available at: [Link]

-

Organic Syntheses. 2. Available at: [Link]

-

ResearchGate. What is the best work-up for acetic anhydride/pyradine acetylation?. (2019). Available at: [Link]

-

PrepChem.com. Synthesis of (a) 3-phenoxy 2-acetoxy propionyl chloride. Available at: [Link]

-

ChemicalBook. 2,2-Dimethylbutyryl chloride | 5856-77-9. Available at: [Link]

- Google Patents. CN101279908B - The preparation method of 3,3-dimethylbutyryl chloride.

-

Organic Syntheses. DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

MDPI. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Available at: [Link]

-

Organic Syntheses. Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters. Available at: [Link]

-

Organic Syntheses. n-benzyl-2,3-azetidinedione. Available at: [Link]

-

Shiva Pharmachem Ltd. 2,2-Dimethylbutyryl Chloride - Vadodara. Available at: [Link]

-

中国标准品网. This compound标准品-英国药典对照品. Available at: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C .... Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN101279908B - The preparation method of 3,3-dimethylbutyryl chloride - Google Patents [patents.google.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

An In-depth Technical Guide to 3-Acetoxy-2,2-dimethylbutyryl chloride: Molecular Structure, Properties, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of 3-Acetoxy-2,2-dimethylbutyryl chloride. It is important to note that while structural and basic physicochemical data are available, detailed experimental studies, including specific spectroscopic data and established synthetic protocols for this particular molecule, are limited in publicly accessible scientific literature. Therefore, some sections of this guide are based on established principles of organic chemistry and data from closely related analogs.

Introduction

This compound is a bifunctional organic molecule of interest in synthetic chemistry, particularly for the introduction of sterically hindered moieties in the development of novel therapeutic agents. Its structure combines a reactive acyl chloride group with an acetate-protected hydroxyl function, offering a unique platform for sequential chemical transformations. The presence of the gem-dimethyl group adjacent to the acyl chloride provides significant steric hindrance, which can impart specific selectivity in its reactions and influence the conformational properties of the resulting derivatives.

This guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and potential synthetic applications of this compound, with a focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

Molecular Structure

The molecular structure of this compound features a butyryl chloride backbone with two methyl groups at the C2 position and an acetoxy group at the C3 position.

Caption: Molecular structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃ClO₃ | [1] |

| Molecular Weight | 192.64 g/mol | [1][2] |

| CAS Number | 859082-28-3 | [1][2] |

| Appearance | Not specified (expected to be a liquid) | N/A |

| Boiling Point | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Solubility | Expected to be soluble in aprotic organic solvents | N/A |

Synthesis and Reactivity

While specific literature on the synthesis of this compound is scarce, a general and reliable method for its preparation would involve the chlorination of the corresponding carboxylic acid, 3-acetoxy-2,2-dimethylbutanoic acid.

Proposed Synthesis Workflow

A common and effective method for converting carboxylic acids to acyl chlorides is treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Acyl Chloride Synthesis

The following is a general, non-validated protocol that can be adapted for the synthesis of this compound.

Materials:

-

3-Acetoxy-2,2-dimethylbutanoic acid

-

Thionyl chloride (or oxalyl chloride)

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet to a trap, dissolve 3-acetoxy-2,2-dimethylbutanoic acid in anhydrous dichloromethane.

-

Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the stirred solution at room temperature.

-

The reaction mixture is then gently refluxed. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Expected Reactivity

The reactivity of this compound is governed by the acyl chloride functional group, which is a highly reactive acylating agent. The gem-dimethyl group provides significant steric hindrance around the carbonyl carbon, which may modulate its reactivity compared to less substituted acyl chlorides. The acetoxy group is a potential site for hydrolysis under acidic or basic conditions, but it is generally stable under the neutral or slightly acidic conditions used for many acylation reactions.

Caption: Reactivity of this compound.

Applications in Drug Development

While direct applications of this compound in drug development are not widely reported, its structural motifs suggest several potential uses. Acyl chlorides are fundamental building blocks in medicinal chemistry for the synthesis of esters and amides, which are common functional groups in many active pharmaceutical ingredients (APIs). A related compound, 4-acetoxy-2,2-dimethylbutanoate, has been utilized as a bulky protecting group in carbohydrate chemistry to achieve selective glycoside formation.[3] This suggests that the sterically hindered nature of the 2,2-dimethylbutyryl moiety could be exploited for stereoselective syntheses.

Potential Roles in Medicinal Chemistry

-

Introduction of Sterically Hindered Groups: The bulky 2,2-dimethylbutanoyl group can be used to probe steric pockets in enzyme active sites or receptors.

-

Modulation of Physicochemical Properties: The introduction of this moiety can influence the lipophilicity, metabolic stability, and pharmacokinetic profile of a drug candidate.

-

Pro-drug Strategies: The acetoxy group could potentially be part of a pro-drug strategy, where it is cleaved in vivo to release the active hydroxyl-containing molecule.

Sources

An In-depth Technical Guide to the Reactivity of 3-Acetoxy-2,2-dimethylbutyryl Chloride with Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-acetoxy-2,2-dimethylbutyryl chloride with alcohols, a reaction of significant interest in pharmaceutical and fine chemical synthesis. The unique structural features of this acyl chloride—a sterically hindered quaternary center adjacent to the carbonyl group and a β-acetoxy substituent—present distinct challenges and opportunities in ester synthesis. This document elucidates the underlying reaction mechanisms, explores the impact of steric and electronic factors, details optimized experimental protocols, and addresses potential side reactions, including the stability of the acetoxy group. Through a synthesis of established chemical principles and practical insights, this guide serves as an essential resource for scientists engaged in the design and execution of acylation reactions involving this versatile reagent.

Introduction: The Synthetic Utility of a Sterically Hindered Acyl Chloride

This compound is a valuable acylating agent in organic synthesis, particularly in the construction of complex molecules where control of stereochemistry and chemoselectivity is paramount. Its structural hallmark is the neopentyl-like framework, which imparts significant steric bulk around the reactive acyl chloride moiety. This steric hindrance can be strategically exploited to achieve selective reactions with less hindered nucleophiles. Furthermore, the presence of the acetoxy group at the 3-position offers a handle for further functionalization or can influence the reactivity of the molecule through electronic effects or potential intramolecular interactions.

The primary application of this compound lies in the formation of esters through reaction with a wide range of primary, secondary, and tertiary alcohols. These esterification reactions are fundamental in the synthesis of active pharmaceutical ingredients (APIs), prodrugs, and specialty chemicals, where the resulting ester moiety can modulate properties such as solubility, bioavailability, and metabolic stability.

This guide will dissect the key factors governing the reactivity of this specialized acyl chloride, providing a robust framework for its effective utilization in research and development settings.

The Core Reaction: Nucleophilic Acyl Substitution

The reaction of this compound with an alcohol proceeds via a classical nucleophilic acyl substitution mechanism. This is generally a two-step process involving the addition of the alcohol to the carbonyl carbon followed by the elimination of the chloride leaving group.

The overall transformation can be represented as:

R-OH + (CH₃)₂C(OAc)CH₂COCl → (CH₃)₂C(OAc)CH₂COOR + HCl

A key byproduct of this reaction is hydrogen chloride (HCl), which must be neutralized to prevent unwanted side reactions, such as the acid-catalyzed cleavage of the desired ester or the acetoxy group.[1]

Mechanistic Pathway

The reaction commences with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion and reforming the carbon-oxygen double bond to yield the ester product.

Caption: General mechanism of esterification.

The Impact of Steric Hindrance: A Double-Edged Sword

The most significant feature influencing the reactivity of this compound is the steric bulk imparted by the gem-dimethyl group at the α-position to the carbonyl. This steric hindrance has profound implications for reaction rates and substrate scope.

-

Slower Reaction Rates: Compared to less hindered acyl chlorides like acetyl chloride, the reaction of this compound with alcohols is generally slower. The bulky substituent shields the carbonyl carbon from the incoming nucleophilic attack of the alcohol.

-

Substrate Selectivity: The steric hindrance can be advantageous in differentiating between primary, secondary, and tertiary alcohols. Primary alcohols, being the least sterically demanding, will react the fastest. Tertiary alcohols, with their bulky substituents, will react much more slowly, often requiring more forcing conditions or specialized catalysts.[2]

| Alcohol Type | Relative Reactivity with Hindered Acyl Chloride | Typical Reaction Conditions |

| Primary (RCH₂OH) | High | Room temperature, presence of a base |

| Secondary (R₂CHOH) | Moderate | Elevated temperature, stronger base or catalyst |

| Tertiary (R₃COH) | Low | Forcing conditions, specialized catalysts (e.g., Lewis acids, DMAP) |

Table 1: Relative reactivity of alcohols with sterically hindered acyl chlorides.

The Role of the 3-Acetoxy Group: Stability and Potential Participation

The acetoxy group at the 3-position is another critical feature of the molecule. While often considered a stable protecting group, its proximity to the reaction center warrants careful consideration of its stability under various reaction conditions.

Stability of the Acetoxy Group

The acetyl (Ac) group is generally stable to mildly acidic and basic conditions at moderate temperatures. However, it can be cleaved under strong acidic or basic conditions, especially with prolonged reaction times or elevated temperatures.[3]

-

Acidic Conditions: The HCl generated during the acylation can potentially catalyze the hydrolysis of the acetoxy group if not effectively scavenged by a base.

-

Basic Conditions: While a non-nucleophilic base is typically used to neutralize HCl, the use of strong, nucleophilic bases could lead to the saponification of the acetoxy group.

Neighboring Group Participation (Anchimeric Assistance)

A more subtle but potentially significant role of the 3-acetoxy group is the possibility of neighboring group participation (NGP), also known as anchimeric assistance.[3][4][5] In this scenario, the carbonyl oxygen of the acetoxy group could act as an intramolecular nucleophile, attacking the electrophilic center generated during the reaction.

While direct evidence for NGP in the reaction of this compound is not extensively documented, the formation of a five-membered ring intermediate is plausible. This participation could influence the reaction rate and stereochemical outcome. However, the steric hindrance from the gem-dimethyl groups might disfavor the formation of the cyclic intermediate.

Sources

- 1. Anchimeric assistance by the acetoxy group in the solvolysis of (Me3Si)2C(SiMe2-OCOMe)(SiMe2X), X = Cl, NCS or N3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Organic chemistry 17: Anchimeric assistance, epoxide transformations [cureffi.org]

- 5. grokipedia.com [grokipedia.com]

solubility of 3-Acetoxy-2,2-dimethylbutyryl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Acetoxy-2,2-dimethylbutyryl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (Ac-DMBC), a reactive acyl chloride of interest in organic synthesis and drug development. Due to its reactive nature, particularly the acyl chloride moiety, understanding its behavior in various organic solvents is critical for reaction setup, purification, and storage. This document outlines the predicted solubility of Ac-DMBC across a spectrum of common laboratory solvents, provides a detailed experimental protocol for the empirical determination of its solubility, and emphasizes the necessary safety precautions for handling this compound. The information herein is intended to equip researchers with the foundational knowledge to effectively and safely utilize this compound in their work.

Introduction to this compound

This compound, with the chemical formula C₈H₁₃ClO₃ and a molecular weight of 192.64 g/mol , is a bifunctional organic molecule.[1][2][3] It incorporates a highly reactive acyl chloride group and an ester (acetate) moiety. The acyl chloride functional group dominates its chemical reactivity, making it a potent acylating agent but also susceptible to hydrolysis and reaction with other nucleophiles.[4] The overall structure suggests a molecule of moderate polarity.

Chemical Structure:

Caption: Chemical structure of this compound.

The primary challenge in handling Ac-DMBC is its reactivity towards water and other protic solvents, leading to decomposition.[5] This reactivity necessitates careful solvent selection and handling under anhydrous conditions.

Predicted Solubility Profile

While empirical quantitative data for the solubility of this compound is not widely published, we can predict its solubility based on its structure and the principle of "like dissolves like". The molecule has both polar (acyl chloride, ester) and nonpolar (dimethylbutyryl backbone) regions.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvent | Polarity Index | Predicted Solubility | Rationale and Remarks |

| Halogenated | Dichloromethane (DCM) | 3.1 | High | Excellent solvent for many organic compounds. Its polarity is suitable for dissolving both the polar and nonpolar parts of the molecule. |

| Chloroform | 4.1 | High | Similar to DCM, known to be a good solvent for this compound.[1] | |

| Ethers | Diethyl Ether | 2.8 | High | Aprotic and relatively nonpolar, should readily dissolve the compound. |

| Tetrahydrofuran (THF) | 4.0 | High | Aprotic polar ether, excellent solvent for a wide range of organic molecules. | |

| Esters | Ethyl Acetate | 4.4 | High | The ester functionality of the solvent is compatible with the ester in the solute. A related acyl chloride is soluble in ethyl acetate.[6] |

| Aromatic Hydrocarbons | Toluene | 2.4 | Moderate to High | Aprotic and nonpolar, should be a good solvent. |

| Benzene | 2.7 | Moderate to High | Similar to toluene. | |

| Alkanes | Hexane | 0.1 | Low to Moderate | Very nonpolar; may not effectively solvate the polar acyl chloride and ester groups. |

| Heptane | 0.1 | Low to Moderate | Similar to hexane. | |

| Ketones | Acetone | 5.1 | Moderate (with caution) | Polar aprotic solvent. While likely a good solvent, there is a slight risk of reaction over long periods or with impurities. |

| Amides | Dimethylformamide (DMF) | 6.4 | High (with caution) | Highly polar aprotic solvent. Should be an excellent solvent, but trace water or amine impurities can lead to rapid decomposition. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 7.2 | High (with caution) | Very polar aprotic solvent. Excellent solvating power, but meticulous drying of the solvent is crucial due to its hygroscopic nature. |

| Alcohols | Methanol, Ethanol | 5.1, 4.3 | Reactive | Protic solvents that will react with the acyl chloride group to form the corresponding ester. Not suitable for dissolution without reaction. |

| Water | 10.2 | Reactive | Reacts violently to hydrolyze the acyl chloride to the corresponding carboxylic acid.[4] |

Factors Influencing Solubility

-

Solvent Polarity: Aprotic solvents with moderate to high polarity are predicted to be the most effective at dissolving this compound.

-

Temperature: For most solute-solvent pairs, solubility increases with temperature. This can be leveraged to create supersaturated solutions for crystallization, though the thermal stability of the acyl chloride must be considered.

-

Purity of Solvent: The presence of water or other nucleophilic impurities in the solvent will lead to the degradation of this compound, affecting solubility measurements and the integrity of the stock solution.

Experimental Protocol for Solubility Determination

This section provides a detailed, self-validating protocol for the gravimetric determination of the solubility of this compound.

Safety Precautions

This compound and related acyl chlorides are corrosive, flammable liquids that cause severe skin burns and eye damage.[5][7] They react with moisture to produce hydrogen chloride gas.[4] All handling must be performed in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[8][9] An inert atmosphere (e.g., nitrogen or argon) is recommended for all manipulations.[10]

Materials and Equipment

-

This compound

-

Anhydrous organic solvents of interest

-

Small, sealable glass vials with PTFE-lined caps

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringes and needles for inert atmosphere transfers

-

Drying oven

-

Nitrogen or argon gas supply

Experimental Workflow

Caption: Experimental workflow for determining the solubility of Ac-DMBC.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Tare a clean, dry 4 mL glass vial with a PTFE-lined cap on an analytical balance.

-

Add an excess amount of this compound to the vial. The exact amount is not critical, but there must be undissolved solute present after equilibration.

-

Accurately add a known volume (e.g., 2.00 mL) of the desired anhydrous organic solvent to the vial using a calibrated pipette. This should be done under an inert atmosphere if possible.

-

Tightly seal the vial and record the total mass.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24 hours), ensuring constant agitation to facilitate dissolution.

-

-

Gravimetric Analysis:

-

After equilibration, remove the vial from the shaker and let it stand undisturbed until the excess solute has settled completely.

-

Tare a second clean, dry vial.

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant (the saturated solution) and transfer it to the second tared vial. Be careful not to disturb the undissolved solid.

-

Evaporate the solvent from the second vial under a gentle stream of dry nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute residue.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant transferred

-

-

Self-Validation:

-

To ensure equilibrium has been reached, repeat the experiment with a longer equilibration time (e.g., 48 hours). The solubility values should be consistent.

-

Perform the experiment in triplicate to ensure reproducibility and calculate the standard deviation.

-

Conclusion

This compound is a reactive intermediate with a predicted high solubility in a range of common aprotic organic solvents, particularly halogenated hydrocarbons, ethers, and esters. Its reactivity with protic solvents, including water and alcohols, precludes its use with these solvents unless a reaction is intended. The experimental protocol provided offers a reliable method for quantitatively determining its solubility while mitigating risks associated with its hazardous properties. This guide serves as a foundational resource for scientists, enabling informed solvent selection and safe handling practices in research and development involving this compound.

References

- Tokyo Chemical Industry. (2025).

- Fisher Scientific. (2025).

- AK Scientific, Inc. (n.d.).

- Fisher Scientific. (2024).

- MilliporeSigma. (2025).

- Biosynth. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide.

- Reddit. (2021). Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thionyl chloride?. r/chemhelp.

- PubChem. (n.d.). 2,2-Dimethylbutyryl chloride.

- Riverland Trading. (n.d.). 2,2-Dimethyl Butyrylchloride Supplier.

- ResearchGate. (n.d.).

- Sathee Jee. (n.d.). Chemistry Acid Chloride.

- Khan Academy. (2014).

- Guidechem. (n.d.). What are the properties, applications, and production methods of 3,3-Dimethylbutyryl chloride?.

- ChemicalBook. (2025). 3,3-Dimethylbutyryl chloride.

- Echemi. (n.d.). 2,2-Dimethylbutanoyl chloride Formula.

- ANPEL. (n.d.). This compound.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2,2-Dimethylbutyryl chloride.

- ChemicalBook. (2025). 2,2-Dimethylbutyryl chloride.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. scbt.com [scbt.com]

- 3. This compoundæ åå-è±å½è¯å ¸å¯¹ç §å-ä¸å½æ ååç½_å½å®¶æ ååç½ [gbw.org.cn]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2,2-Dimethylbutyryl chloride | 5856-77-9 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.ie [fishersci.ie]

- 10. reddit.com [reddit.com]

A Comprehensive Technical Guide to the Stability and Storage of 3-Acetoxy-2,2-dimethylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Reactive Intermediates

In the landscape of pharmaceutical synthesis and drug development, the precise control over reactive intermediates is paramount. 3-Acetoxy-2,2-dimethylbutyryl chloride, a specialized acyl chloride, serves as a key building block in the synthesis of complex pharmaceutical molecules. Its utility, however, is intrinsically linked to its purity and stability. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven insights into its optimal storage and handling to ensure its integrity from procurement to reaction.

The Chemical Landscape of this compound: A Stability Overview

This compound (CAS Number: 859082-28-3) is a bifunctional molecule featuring a highly reactive acyl chloride group and an ester moiety. This combination dictates its chemical behavior and, consequently, its stability profile. The primary determinant of its stability is the electrophilicity of the carbonyl carbon in the acyl chloride group.

Acyl chlorides are among the most reactive of the carboxylic acid derivatives. This high reactivity is a double-edged sword: it makes them excellent acylating agents but also highly susceptible to degradation by common nucleophiles. The stability of this compound is primarily challenged by two key degradation pathways: hydrolysis and thermal decomposition.

Inherent Reactivity: Electronic and Steric Influences

The reactivity of the acyl chloride is modulated by both electronic and steric factors. The presence of the adjacent ester group and the gem-dimethyl groups on the alpha-carbon influence the stability of the molecule. While the ester group can exert a mild electron-withdrawing inductive effect, potentially increasing the electrophilicity of the acyl chloride carbonyl, the steric bulk of the 2,2-dimethyl groups can provide a degree of kinetic stability by sterically hindering the approach of nucleophiles.

Degradation Pathways: A Mechanistic Perspective

A thorough understanding of the degradation mechanisms is crucial for developing effective storage and handling strategies. For this compound, the primary routes of degradation are hydrolysis and, to a lesser extent, thermal decomposition.

Hydrolysis: The Primary Nemesis

The most significant and rapid degradation pathway for this compound is hydrolysis. Acyl chlorides react readily with water to form the corresponding carboxylic acid and hydrochloric acid (HCl).[1][2] This reaction is typically vigorous and exothermic.

Mechanism of Hydrolysis:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

-

Tetrahedral Intermediate Formation: This leads to the formation of a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, and the chloride ion, being an excellent leaving group, is eliminated.

-

Deprotonation: A final deprotonation step yields the 3-acetoxy-2,2-dimethylbutanoic acid and hydrochloric acid.

The presence of even atmospheric moisture is sufficient to initiate this degradation cascade, leading to a rapid decrease in the purity of the material and the generation of corrosive HCl gas.

Caption: Hydrolysis degradation pathway.

Thermal Decomposition

Recommended Storage Conditions: A Proactive Approach to Stability

The key to maintaining the integrity of this compound is to mitigate its exposure to moisture and elevated temperatures. The following storage conditions are recommended based on the chemical properties of acyl chlorides and information from suppliers of similar compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C. A supplier of the compound recommends storage at -20°C.[3] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[1] | Prevents exposure to atmospheric moisture, thereby inhibiting hydrolysis. |

| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap. | Prevents moisture ingress and protects from light. PTFE is chemically resistant to acyl chlorides. |

| Location | A cool, dry, well-ventilated area, away from incompatible materials. | Ensures a stable external environment and prevents accidental contact with substances that could initiate a reaction. |

Incompatible Materials to Avoid:

-

Water and moisture

-

Alcohols

-

Primary and secondary amines

-

Strong bases

-

Oxidizing agents

Handling Protocols: Ensuring Safety and Purity

Due to its corrosive and reactive nature, strict handling protocols must be followed when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton®).

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors and HCl gas.

Dispensing and Aliquoting

To minimize the exposure of the bulk material to the atmosphere, it is best practice to aliquot the required amount for immediate use.

Caption: Inert atmosphere dispensing workflow.

Stability Indicating Analytical Methods and Forced Degradation Studies

To ensure the quality of this compound, particularly when used in cGMP processes, a validated stability-indicating analytical method is essential. Such a method must be able to separate the intact molecule from its potential degradation products.

Principles of Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and to demonstrate the specificity of the analytical method.[4][5][6][7][8] These studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the ICH.[4][5][7][8]

Typical Stress Conditions for Acyl Chlorides:

-

Hydrolytic: Exposure to acidic, basic, and neutral aqueous conditions at various temperatures.

-

Oxidative: Treatment with an oxidizing agent such as hydrogen peroxide.

-

Thermal: Heating the sample at elevated temperatures.

-

Photolytic: Exposing the sample to UV and visible light.

Experimental Protocol: Forced Hydrolysis Study

This protocol outlines a general procedure for conducting a forced hydrolysis study on this compound.

Objective: To generate the primary hydrolytic degradation product and to assess the suitability of an analytical method to monitor this degradation.

Materials:

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

0.1 N Hydrochloric acid

-

0.1 N Sodium hydroxide

-

HPLC system with a UV detector

-

C18 HPLC column

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in ACN at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

-

Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Neutralize with 0.1 N HCl after the desired time.

-

Neutral: Mix 1 mL of the stock solution with 1 mL of water.

-

-

Incubation: Incubate the stressed samples at a controlled temperature (e.g., 40°C) and monitor over time (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: At each time point, inject an aliquot of the sample into the HPLC system.

-

Data Evaluation: Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products. The primary degradation product is expected to be 3-acetoxy-2,2-dimethylbutanoic acid.

Conclusion: A Commitment to Quality and Safety

The stability and proper storage of this compound are not mere logistical considerations; they are fundamental to the success of the synthetic endeavors in which this reagent is employed. By understanding its inherent reactivity, implementing stringent storage and handling protocols, and utilizing appropriate analytical methods, researchers and drug development professionals can ensure the integrity of this critical building block, thereby contributing to the robustness and reproducibility of their scientific work.

References

-

Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. [Online forum post]. Available: [Link]

-

Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Available: [Link]

-

Chemistry Stack Exchange. (2021, September 14). Comparing Rate of Hydrolysis of Acyl halides. Available: [Link]

-

Reddit. (2025, December 30). Acidity of Acyl Chlorides vs. Esters. [Online forum post]. Available: [Link]

-

Wikipedia. (n.d.). Acyl chloride. Available: [Link]

-

Khan Academy. (2010, October 21). Relative stability of amides, esters, anhydrides, and acyl chlorides [Video]. YouTube. Available: [Link]

-

Save My Exams. (2025, June 23). Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015. Available: [Link]

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

-

Reddit. (2023, July 31). Acetyl Chloride Storage. [Online forum post]. Available: [Link]

- Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1452.

- Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629.

-

Chemistry LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions. Available: [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Available: [Link]

-

Organic Chemistry Explained. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. Available: [Link]

-

ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available: [Link]

-

American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available: [Link]

-

Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available: [Link]

-

MedCrave. (2016). Forced Degradation Studies. Available: [Link]

-

SciSpace. (2016, December 14). Forced Degradation Studies. Available: [Link]

- Google Patents. (n.d.). CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride.

Sources

- 1. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. savemyexams.com [savemyexams.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. biopharminternational.com [biopharminternational.com]

- 7. scispace.com [scispace.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Spectroscopic Characterization of 3-Acetoxy-2,2-dimethylbutyryl Chloride: A Technical Guide

Abstract